molecular formula C14H22O B7997638 2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol

2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7997638
M. Wt: 206.32 g/mol
InChI Key: CBPAYNOYHRDNQY-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by the presence of a phenyl group substituted with three methyl groups at positions 2, 4, and 6, attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol typically involves the alkylation of 2,4,6-trimethylphenol with an appropriate alkyl halide under basic conditions. One common method includes the reaction of 2,4,6-trimethylphenol with 3-methyl-2-butanone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Formation of 2-(2,4,6-trimethylphenyl)-3-methylbutan-2-one.

    Reduction: Formation of 2-(2,4,6-trimethylphenyl)-3-methylbutane.

    Substitution: Formation of 2-(2,4,6-trimethylphenyl)-3-methylbutan-2-ol derivatives with nitro or halogen groups.

Scientific Research Applications

2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity and affecting metabolic pathways. Additionally, the phenyl ring’s hydrophobic interactions with lipid membranes can influence cell signaling and transport processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylphenol: A precursor in the synthesis of 2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol, known for its antiseptic properties.

    2,4,6-Trimethylbenzaldehyde: An aromatic aldehyde with similar structural features, used in the synthesis of fragrances and pharmaceuticals.

    2,4,6-Trimethylacetophenone: An aromatic ketone used in organic synthesis and as a flavoring agent.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of a tertiary alcohol group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-methyl-2-(2,4,6-trimethylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-9(2)14(6,15)13-11(4)7-10(3)8-12(13)5/h7-9,15H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPAYNOYHRDNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)(C(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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